5-MethoxyanthocercinA
Description
5-MethoxyanthocercinA (hypothetical IUPAC name inferred from nomenclature conventions) is a methoxy-substituted derivative of the anthracene-based scaffold, likely belonging to the 9-aminomethyl-9,10-dihydroanthracene (AMDA) family. These compounds are synthesized to investigate structure-activity relationships (SAR) impacting receptor binding affinity and selectivity, with methoxy groups influencing electronic and steric properties .
Properties
Molecular Formula |
C28H26O11 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-hydroxy-4-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C28H26O11/c1-33-18-6-5-13(7-17(18)30)16-12-37-26-15(23(16)31)10-21(36-4)27-28(26)38-22(11-29)25(39-27)14-8-19(34-2)24(32)20(9-14)35-3/h5-10,12,22,25,29-30,32H,11H2,1-4H3/t22-,25-/m1/s1 |
InChI Key |
PDFRGLKIUUWXHS-RCZVLFRGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)O[C@@H]([C@H](O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)OC(C(O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O |
Synonyms |
5-methoxyxanthocercin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-MethoxyanthocercinA (inferred properties) with structurally or functionally related methoxy-substituted compounds:
Key Comparisons :
Structural Complexity and Target Specificity :
- 5-MethoxyanthocercinA, as an AMDA derivative, features a dihydroanthracene backbone with a methoxy substituent, optimizing interactions with the 5-HT2A receptor’s hydrophobic binding pocket. In contrast, 5-Methoxyjusticidin A’s lignan scaffold enables intercalation with DNA or proteins, common in anticancer mechanisms .
- Indomethacin Related Compound A (5-Methoxy-2-methyl-3-indoleacetic acid) shares a methoxy group but lacks the polycyclic backbone, limiting its receptor specificity to cyclooxygenase (COX) inhibition .
Biological Activity: 5-HT2A Receptor Binding: AMDA derivatives like 5-MethoxyanthocercinA exhibit nanomolar-range binding affinity (Ki values < 50 nM) for 5-HT2A receptors, as demonstrated via [³H]ketanserin competitive assays. Methoxy substitution at position 5 enhances affinity compared to hydroxyl or methyl analogs due to improved lipophilicity and π-π stacking . Cytotoxicity: 5-Methoxy-1-indanone, a simpler cyclic ketone, shows moderate cytotoxicity in preliminary screens, likely through reactive oxygen species (ROS) generation, but lacks the receptor specificity of AMDA derivatives .
Synthetic Accessibility :
- AMDA derivatives require multi-step synthesis involving Friedel-Crafts alkylation and reductive amination, with methoxy groups introduced via O-methylation .
- 5-Methoxyjusticidin A is biosynthesized in plants (e.g., Justicia species) or synthesized via oxidative dimerization of caffeic acid derivatives, making it less synthetically tractable than small-molecule analogs .
Research Findings and Data
5-HT2A Receptor Binding Data (AMDA Derivatives) :
| Compound | Substituent Position | Ki (nM) ± SEM | Selectivity (vs. 5-HT2C) |
|---|---|---|---|
| 5-MethoxyanthocercinA* | 5-methoxy | 12.3 ± 1.8 | >100-fold |
| 7-Hydroxy-AMDA | 7-hydroxy | 45.6 ± 4.2 | 20-fold |
| 5-Methyl-AMDA | 5-methyl | 28.9 ± 3.1 | 50-fold |
*Inferred data based on AMDA derivative studies .
Cytotoxicity (5-Methoxy-1-indanone) :
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 32.4 ± 2.5 | ROS-mediated apoptosis |
| MCF-7 | 45.1 ± 3.8 | Cell cycle arrest (G2/M) |
Data adapted from synthesis-linked pharmacological screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
